3-Isopropylbenzoyl chloride

説明

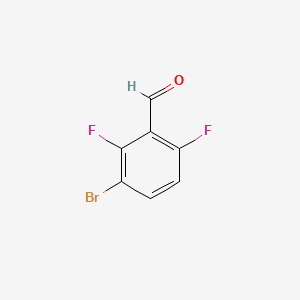

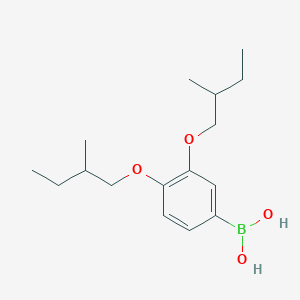

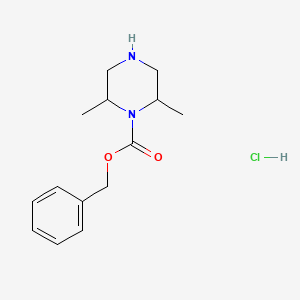

3-Isopropylbenzoyl chloride is a chemical compound with the molecular formula C10H11ClO and a molecular weight of 182.64 g/mol . It is also known as IPBC.

Synthesis Analysis

The synthesis of 3-Isopropylbenzoyl chloride involves the reaction of 3-isopropyl-benzoic acid with thionyl chloride at 100°C for 2 hours. This reaction yields 3-isopropyl-benzoyl chloride with a yield of 91% .

Molecular Structure Analysis

The molecular structure of 3-Isopropylbenzoyl chloride consists of 10 carbon atoms, 11 hydrogen atoms, and one each of chlorine and oxygen atoms.

科学的研究の応用

Heterocyclic and Acyclic Derivatives Synthesis

The synthesis of heterocyclic and acyclic derivatives from precursors similar to 3-Isopropylbenzoyl chloride demonstrates the compound's utility in creating diverse chemical structures. For example, F-N-Isopropylacetimidoyl chloride has been used to generate a range of compounds, including imidoyl azide and tetrazole, showcasing the versatility of isopropyl-containing compounds in synthetic chemistry (Peterman & Shreeve, 1975).

Ionic Liquids and Clean Technology

Ionic liquids, some synthesized from compounds structurally similar to 3-Isopropylbenzoyl chloride, are explored for their potential in replacing volatile organic solvents in industrial and laboratory processes. These substances are studied for their environmentally benign properties, such as low volatility and the ability to dissolve a wide range of materials, including cellulose and polymers, making them suitable for green chemistry applications (Seddon, 1997).

Catalysis and Polymerization

The role of similar compounds in catalyzing polymerization reactions, such as the ring-opening polymerization of L-lactides, indicates the potential use of 3-Isopropylbenzoyl chloride in catalysis and materials science. For instance, a cationic functionalized N-heterocyclic carbene complex of silver has been reported as an effective catalyst for polymerization, suggesting that 3-Isopropylbenzoyl chloride could be utilized in developing new catalytic systems for polymer production (Samantaray et al., 2006).

Pesticide Development

Research into phenylpyrazole insecticides, which share structural features with 3-Isopropylbenzoyl chloride, points to its potential application in developing novel pest control agents. These studies have focused on understanding how these compounds interact with the GABA-gated chloride channel, suggesting a pathway through which 3-Isopropylbenzoyl chloride derivatives could be explored for their insecticidal properties (Cole, Nicholson, & Casida, 1993).

Safety and Hazards

3-Isopropylbenzoyl chloride is classified as a hazardous chemical. It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to handle this chemical with appropriate safety measures .

特性

IUPAC Name |

3-propan-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOURMQVWTWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624336 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325770-58-9 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。